![molecular formula C10H12FNO B3375558 1-[(4-Fluorophenyl)methyl]azetidin-3-ol CAS No. 111043-49-3](/img/structure/B3375558.png)

1-[(4-Fluorophenyl)methyl]azetidin-3-ol

説明

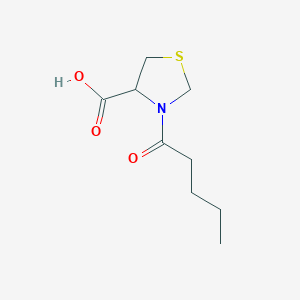

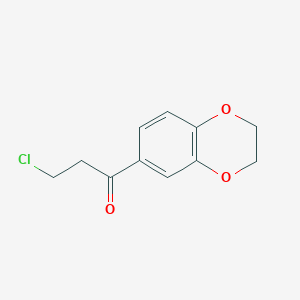

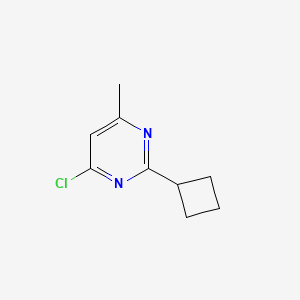

1-[(4-Fluorophenyl)methyl]azetidin-3-ol is a chemical compound with the CAS Number: 111043-49-3 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 1-(4-fluorobenzyl)-3-azetidinol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-[(4-Fluorophenyl)methyl]azetidin-3-ol is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(4-Fluorophenyl)methyl]azetidin-3-ol include its molecular weight (181.21), its physical form (powder), and its storage temperature (room temperature) . Unfortunately, the web search results did not provide additional information such as boiling point, density, or solubility.科学的研究の応用

Role in Synthetic Chemistry

Azetidines, including “1-[(4-Fluorophenyl)methyl]azetidin-3-ol”, are immensely reactive and have significant roles in synthetic chemistry . They are considered remarkable as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Catalytic Processes

Azetidines are also important in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . This makes “1-[(4-Fluorophenyl)methyl]azetidin-3-ol” a potential candidate for use in these processes.

Ring-Opening and Expansion Reactions

Due to their strained structure, azetidines are excellent candidates for ring-opening and expansion reactions . This property can be exploited in the use of “1-[(4-Fluorophenyl)methyl]azetidin-3-ol” in synthetic chemistry.

Synthesis of Azetidine Analogues

“1-[(4-Fluorophenyl)methyl]azetidin-3-ol” can be used in the synthesis of azetidine analogues of certain inhibitors, such as the mannosidase inhibitor swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol (DIM) .

Inhibition of Monoacylglycerol Lipase (MAGL)

Research has shown that “1-[(4-Fluorophenyl)methyl]azetidin-3-ol” has potential as a reversible, selective, and potent MAGL inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Therapeutic Applications in Central Nervous System Disorders

Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation . Therefore, “1-[(4-Fluorophenyl)methyl]azetidin-3-ol”, as a MAGL inhibitor, has potential therapeutic applications in several central nervous system disorders .

Safety and Hazards

The safety information for 1-[(4-Fluorophenyl)methyl]azetidin-3-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNYOFXNAYHDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280210 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorophenyl)methyl]azetidin-3-ol | |

CAS RN |

111043-49-3 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111043-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

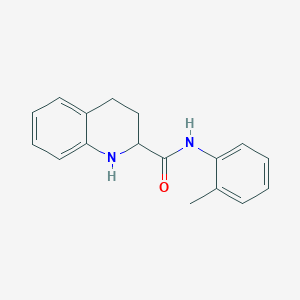

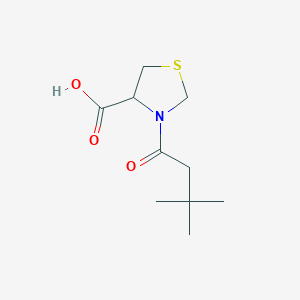

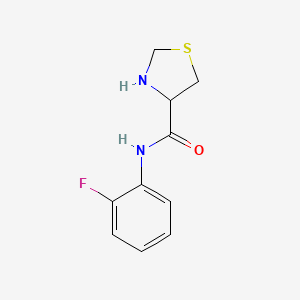

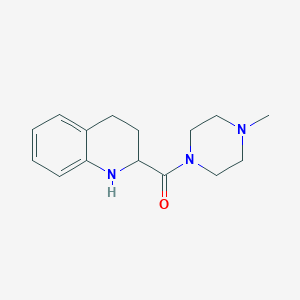

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。